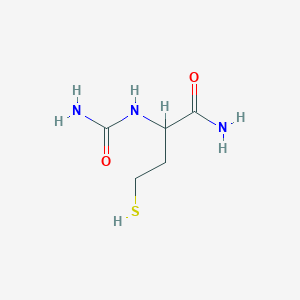

2-(Carbamoylamino)-4-sulfanylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(Carbamoylamino)-4-sulfanylbutanamide” is an organic compound containing carbamoyl and sulfanyl functional groups . The carbamoyl group (-CONH2) is derived from carbamic acid and is commonly found in biological systems and pharmaceuticals . The sulfanyl group (-SH), also known as a thiol, is similar to a hydroxyl group but with a sulfur atom replacing the oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The carbamoyl and sulfanyl groups would likely have a significant impact on the overall structure and properties of the molecule .Chemical Reactions Analysis

The carbamoyl group is known to participate in various chemical reactions, including hydrolysis and condensation . The sulfanyl group can undergo oxidation to form disulfides, which are important in protein structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present . For example, the presence of the carbamoyl group could potentially increase the compound’s solubility in water, while the sulfanyl group could contribute to its reactivity .Applications De Recherche Scientifique

- Carbamoylases , specifically d-carbamoylase and l-carbamoylase , play a pivotal role in biotechnological processes. These enzymes exhibit strict enantiospecificity, allowing them to selectively hydrolyze the amide bond of d- or l-N-carbamoyl-amino acids . This process yields enantiomerically pure amino acids, ammonia, and CO₂. The Hydantoinase Process , which couples an enantioselective hydantoinase with the enantiospecific carbamoylase, enhances kinetic resolution in industrial amino acid production .

- Researchers have explored derivatives of 2-(carbamoylamino)benzoic acid (a related compound) for their antimicrobial activities. Metal complexes of these compounds exhibit significant antifungal activity against common fungi, suggesting their potential as new antimicrobial agents.

- Synthetic nicotinamide biomimetics (NCBs) , which include carbamoyl-containing compounds, serve as alternatives to natural cofactors. Their relatively low cost and ease of manufacture make them attractive for scaling biocatalytic reactions. By recognizing only a subset of NAD(P)/NAD(P)H-dependent enzymes, NCBs allow access to orthogonal redox pathways, potentially aiding in biofuel and plastic production .

Biocatalysis and Enzymatic Kinetic Resolution

Antimicrobial Research

Biofuel and Plastic Production

Orientations Futures

Propriétés

IUPAC Name |

2-(carbamoylamino)-4-sulfanylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O2S/c6-4(9)3(1-2-11)8-5(7)10/h3,11H,1-2H2,(H2,6,9)(H3,7,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLWLHAUHAAIQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(C(=O)N)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1-oxo-2-[3-(2-sulfanylidene-1,3-benzoxazol-3-yl)propanoylamino]isoquinoline-4-carboxylate](/img/structure/B2737835.png)

![ethyl 4-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-3-oxobutanoate](/img/structure/B2737839.png)

![N-(4-ethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2737852.png)

![5-[(4-Chlorophenyl)methyl]-7-(4-methoxybenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2737853.png)

![7-ethyl-8-methyl-6-oxo-N-(thiophen-2-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2737854.png)